ethyl 2-[(2-{[(3-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
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Description
Ethyl 2-[(2-{[(3-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a useful research compound. Its molecular formula is C21H19FN2O5 and its molecular weight is 398.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Ethyl 2-[2-[2-(3-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate and similar compounds have been synthesized and characterized for various scientific applications. For instance, a derivative was synthesized using the S-arylation method and characterized by NMR, Raman, and infrared spectroscopy. Such compounds have been evaluated for their biological activities, particularly against human cancer cell lines, demonstrating potent cytotoxic activity and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting their potential as anti-cancer agents (Riadi et al., 2021).
Crystal Structure and Analysis
Studies have also been conducted on the crystal structure and analysis of similar compounds. For example, the crystal structure of a compound consisting of ethyl 2-(1,2,3,4-tetrahydro-2-oxoquinolin-1-yl)acetate and related units was examined. This included analysis through weak hydrogen bonds and π–π interactions, which contribute to the stabilization of the structure, providing insights into the molecular arrangement and potential interactions of these compounds (Baba et al., 2019).
Antibacterial Applications
Some derivatives of Ethyl 2-[2-[2-(3-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate have been studied for their antibacterial properties. Compounds such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and its variants have shown significant activities against both Gram-positive and Gram-negative bacteria. The synthesis of these compounds and their structure-activity relationships highlight their potential as effective antibacterial agents (Koga et al., 1980).
Spectroscopic Analysis and Molecular Docking
Spectroscopic analysis like FT-IR, FT-Raman, and NMR, along with molecular docking studies, have been conducted on related compounds. These studies help in understanding the molecular structure, electron density, stabilization energies, and potential inhibitory activities against specific targets. Such analyses are crucial for developing compounds with specific biological activities (El-Azab et al., 2016).
Properties
IUPAC Name |
ethyl 2-[2-[2-(3-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5/c1-2-28-20(26)13-29-18-8-4-7-17-16(18)9-10-24(21(17)27)12-19(25)23-15-6-3-5-14(22)11-15/h3-11H,2,12-13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTBRKXICUJSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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